4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 396720-22-2
VCID: VC4621064
InChI: InChI=1S/C18H13BrN4O3S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24)
SMILES: C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br
Molecular Formula: C18H13BrN4O3S
Molecular Weight: 445.29

4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

CAS No.: 396720-22-2

Cat. No.: VC4621064

Molecular Formula: C18H13BrN4O3S

Molecular Weight: 445.29

* For research use only. Not for human or veterinary use.

4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide - 396720-22-2

Specification

CAS No. 396720-22-2
Molecular Formula C18H13BrN4O3S
Molecular Weight 445.29
IUPAC Name 4-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C18H13BrN4O3S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24)
Standard InChI Key OLZNSEMDKMBWRG-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br

Introduction

4-Bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered significant attention in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a nitrophenyl group, and a thieno[3,4-c]pyrazole moiety, which contribute to its distinct chemical and biological properties.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

  • Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

  • Attachment of the Nitrophenyl Group: This is achieved through a nitration reaction using nitric acid and sulfuric acid.

  • Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base like pyridine.

Scientific Research Applications

4-Bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

  • Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group can participate in electron transfer reactions, while the thieno[3,4-c]pyrazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

4-Bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of a bromine atom, a nitrophenyl group, and a thieno[3,4-c]pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

CompoundUnique FeaturesApplications
4-Bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamideBromine, nitrophenyl, thieno[3,4-c]pyrazoleOrganic synthesis, medicinal chemistry, material science
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamideNitrophenyl, thieno[3,4-c]pyrazole, phenylbutanamideAntimicrobial, anticancer properties
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideCyano, benzothiophene, thiadiazoleAnti-inflammatory, potential 5-LOX inhibitor

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